molecular formula C22H19N2OP B14466105 3-(Diphenylphosphoryl)-5-methyl-4-phenyl-1H-pyrazole CAS No. 65939-39-1

3-(Diphenylphosphoryl)-5-methyl-4-phenyl-1H-pyrazole

Cat. No.: B14466105
CAS No.: 65939-39-1
M. Wt: 358.4 g/mol
InChI Key: GSOQGSBYTNROFC-UHFFFAOYSA-N
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Description

3-(Diphenylphosphoryl)-5-methyl-4-phenyl-1H-pyrazole is an organic compound that features a pyrazole ring substituted with diphenylphosphoryl, methyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diphenylphosphoryl)-5-methyl-4-phenyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of diphenylphosphoryl azide (DPPA) as a reagent. The reaction conditions often include the use of solvents like acetone and the application of heat to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Diphenylphosphoryl)-5-methyl-4-phenyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The pyrazole ring can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

3-(Diphenylphosphoryl)-5-methyl-4-phenyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Diphenylphosphoryl)-5-methyl-4-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The diphenylphosphoryl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pyrazole ring can act as a ligand, binding to metal ions and other targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphoryl azide: Shares the diphenylphosphoryl group and is used in similar synthetic applications.

    Phenylpyrazole derivatives: Compounds with similar pyrazole rings but different substituents.

Uniqueness

3-(Diphenylphosphoryl)-5-methyl-4-phenyl-1H-pyrazole is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

65939-39-1

Molecular Formula

C22H19N2OP

Molecular Weight

358.4 g/mol

IUPAC Name

3-diphenylphosphoryl-5-methyl-4-phenyl-1H-pyrazole

InChI

InChI=1S/C22H19N2OP/c1-17-21(18-11-5-2-6-12-18)22(24-23-17)26(25,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3,(H,23,24)

InChI Key

GSOQGSBYTNROFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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